N4-(3,5-dimethylphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its versatility in medicinal chemistry. Structurally, it features a 3,5-dimethylphenyl group at the N4 position and diethyl substituents at N6, paired with a phenyl ring at position 1. These modifications are designed to optimize physicochemical properties and biological activity, particularly in targeting kinases or ion channels .
Properties
IUPAC Name |
4-N-(3,5-dimethylphenyl)-6-N,6-N-diethyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6/c1-5-28(6-2)23-26-21(25-18-13-16(3)12-17(4)14-18)20-15-24-29(22(20)27-23)19-10-8-7-9-11-19/h7-15H,5-6H2,1-4H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQSXKNATTXSPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N4-(3,5-dimethylphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is the cyclin-dependent kinase 6 (CDK6) . CDK6 is a protein-serine/threonine kinase that plays a crucial role in cell cycle regulation and transcription.
Mode of Action
This compound interacts with CDK6, inhibiting its activity. The inhibition of CDK6 leads to changes in the cell cycle, specifically causing a G1 cell cycle arrest . This means that the cells are halted in the G1 phase, preventing them from progressing to the S phase where DNA replication occurs.
Biochemical Pathways
The inhibition of CDK6 affects the cell cycle regulation pathway . By halting the cell cycle in the G1 phase, DNA replication is prevented, which in turn inhibits cell division and proliferation. This can lead to antiproliferative effects, particularly in cancer cells where uncontrolled cell division is a key characteristic.
Pharmacokinetics
The compound’s potent inhibitory activity against cdk6 and its significant antitumor activities suggest that it may have favorable pharmacokinetic properties.
Result of Action
The result of the compound’s action is a significant inhibition of cell proliferation. In studies, it has shown superior antitumor activities against human breast cancer cells and human gastric cancer cells compared to the positive control palbociclib. This suggests that the compound could potentially be used as a therapeutic agent in the treatment of these types of cancer.
Biological Activity
N4-(3,5-dimethylphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities against various diseases, including cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, characterized by a fused heterocyclic system that includes both pyrazole and pyrimidine rings. Its molecular formula is with a molecular weight of approximately 386.503 g/mol. The presence of substituents such as 3,5-dimethylphenyl and diethyl groups contributes to its unique chemical properties and biological activities.
Research indicates that this compound functions primarily as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
Key Mechanisms:
- CDK Inhibition : The compound has shown potential in inhibiting various CDKs, thereby affecting cancer cell proliferation.
- Cytotoxicity : It exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the nanomolar range.
In Vitro Studies
-
Cytotoxicity Assays : Studies have demonstrated that this compound significantly reduces cell viability in various cancer cell lines.
- MCF-7 Cell Line : IC50 values reported around 50 nM.
- HCT-116 Cell Line : IC50 values reported around 70 nM.
- Mechanistic Insights : Flow cytometric analysis revealed that the compound induces apoptosis and causes cell cycle arrest at the S and G2/M phases. It also increases the BAX/Bcl-2 ratio significantly, indicating enhanced apoptotic signaling.
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | IC50 (MCF-7) | IC50 (HCT-116) | Mechanism |
|---|---|---|---|---|
| This compound | Not specified | 50 nM | 70 nM | CDK Inhibition |
| N6-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine | Not specified | 78 nM | Not available | CK1 Inhibition |
| Other derivatives (various) | Various | Varies | Varies | Various |
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives of pyrazolo[3,4-d]pyrimidines:
- Study on CK1 Inhibitors : A study highlighted the discovery of derivatives that inhibit casein kinase 1 (CK1), which is implicated in cancer progression. One promising derivative showed an IC50 value of 78 nM against CK1 .
- EGFR Inhibitors : Other derivatives have been synthesized to target epidermal growth factor receptors (EGFR), showing significant anti-proliferative activity against A549 and HCT-116 cell lines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Estimated based on structural analogs due to lack of direct data.
Key Observations:
Diethyl groups at N6 (target compound) offer moderate hydrophobicity, whereas dipropyl () or cycloheptyl () groups increase molecular weight and may reduce solubility .
Synthetic Efficiency :
- High yields (e.g., 85% for compound 7a in ) suggest that ethyl/phenyl substitutions are synthetically favorable compared to bulkier groups like cycloheptyl .
Biological Activity Trends :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
